Due to its polar nature and ability to dissolve a wide range of polar and non-polar compounds, 1-EP finds use as a solvent in various scientific research applications. For instance, it is used in:
-EP serves as a building block or intermediate in the synthesis of various other chemicals, including:
Beyond the aforementioned, 1-EP finds use in various other scientific research areas, such as:
1-Ethylpyrrolidin-2-one, also known as N-ethyl-2-pyrrolidone, is an organic compound with the molecular formula and a molecular weight of approximately 113.16 g/mol. It is classified as a five-membered lactam, specifically a pyrrolidinone, characterized by a nitrogen atom in the ring structure. This compound appears as a colorless liquid that is miscible with water and various organic solvents, making it a versatile solvent in industrial applications .
NEP can exhibit some safety hazards:
1-Ethylpyrrolidin-2-one can be synthesized through several methods:
The applications of 1-ethylpyrrolidin-2-one are diverse and include:
1-Ethylpyrrolidin-2-one shares structural similarities with several compounds in the pyrrolidinone family. Here are some notable comparisons:
What sets 1-ethylpyrrolidin-2-one apart is its specific ethyl substitution on the nitrogen atom, which enhances its solvent properties compared to other pyrrolidones. This modification contributes to its unique role in enhancing drug delivery and serves various industrial applications effectively.
1-Ethylpyrrolidin-2-one, a clear colorless liquid with high polarity, represents an important class of pyrrolidinone derivatives with significant industrial applications [1] [2]. The compound features a five-membered lactam ring with an ethyl group attached to the nitrogen atom, giving it unique solvent properties and chemical reactivity [3]. The synthesis of 1-Ethylpyrrolidin-2-one predominantly relies on γ-Butyrolactone (GBL) derivatives as key precursors, offering several established synthetic pathways with varying efficiency and industrial applicability [4].
The most widely employed industrial method for producing 1-Ethylpyrrolidin-2-one is the ammonolysis of γ-Butyrolactone with ethylamine [5]. This process involves the reaction of GBL with ethylamine in the liquid phase under elevated temperature (250-290°C) and pressure (8-16 MPa) conditions [5]. The reaction proceeds through nucleophilic attack of ethylamine on the carbonyl carbon of GBL, followed by ring-opening and subsequent cyclization to form 1-Ethylpyrrolidin-2-one with yields reaching 93-95% [5] [6].
Another significant synthetic approach involves a two-step process starting with GBL [6]. The first step entails the synthesis of GBL from 1,4-butanediol through dehydrogenation using Cu-Cr-Mn-Ba-Na/K catalysts at temperatures between 180-300°C [5]. The second step involves the reaction of the produced GBL with ethylamine under similar conditions as the direct ammonolysis method (250-290°C, 8-16 MPa) [6]. This route achieves yields of 90-93% and benefits from using biomass-derived feedstocks, enhancing its sustainability profile [5] [6].
Synthesis Route | Reaction Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Ammonolysis of γ-Butyrolactone | 250-290°C, 8-16 MPa, liquid phase | 93-95 | High yield, industrial standard | High pressure and temperature requirements |
Two-step synthesis via GBL | Step 1: GBL synthesis from 1,4-butanediol (180-300°C) Step 2: GBL + ethylamine (250-290°C, 8-16 MPa) | 90-93 | High selectivity, uses biomass-derived feedstock | Multi-step process, high energy consumption |
Catalytic hydrogenation of maleic anhydride to GBL | 130-200°C, fixed-bed reactor, H₂ pressure | 85-90 | Integrated process possible, good energy efficiency | Requires hydrogen handling, catalyst deactivation |
Dehydrogenative cyclization of 1,4-butanediol | 200-250°C, Cu-Cr-Mn-Ba-Na/K catalysts | 90-95 | Direct route from readily available diol | Side reactions, catalyst selectivity issues |
Catalytic hydrogenation of maleic anhydride represents another viable route for GBL production, which can subsequently be converted to 1-Ethylpyrrolidin-2-one [7]. This process operates at relatively milder conditions (130-200°C) in fixed-bed reactors under hydrogen pressure, achieving yields of 85-90% [7]. The advantage of this method lies in the possibility of process integration and improved energy efficiency, though it necessitates careful hydrogen handling and faces challenges with catalyst deactivation [7] [8].
The dehydrogenative cyclization of 1,4-butanediol offers a direct route to GBL using Cu-Cr-Mn-Ba-Na/K catalysts at 200-250°C [8]. This approach achieves yields of 90-95% and benefits from using readily available diol feedstocks [8]. However, the process contends with side reactions and catalyst selectivity issues that require careful optimization [8] [9].
The N-alkylation of pyrrolidone to form 1-Ethylpyrrolidin-2-one represents a critical synthetic step that has seen significant advancements in catalytic processes [6]. These developments have focused on improving reaction efficiency, selectivity, and environmental sustainability through innovative catalyst systems and reaction conditions [6] [9].
Palladium-based catalysts, particularly Pd/C (5-10%), have emerged as highly effective for the N-alkylation of pyrrolidone with ethyl-containing precursors [12]. These catalytic systems typically operate at 140-160°C under 6 MPa hydrogen pressure in methanol solvent, achieving impressive N-alkylation yields of 87-93% with high selectivity exceeding 98.5% [12]. The industrial applicability of this approach is well-established, making it a preferred method for large-scale production [12] [13].
Catalyst System | Reaction Conditions | N-alkylation Yield (%) | Selectivity | Industrial Applicability |
---|---|---|---|---|
Pd/C (5-10%) | 140-160°C, 6 MPa H₂, methanol solvent | 87-93 | High (>98.5%) | High - established process |
Ru-PNP Pincer complex | 155°C, 5 bar H₂, toluene solvent | 35-42 | Moderate | Low - expensive catalyst |
Cu-Cr-Mn mixed oxides | 200°C, 200 atm H₂, dioxane solvent | 35 | Moderate | Moderate - high pressure requirements |
Fe-based catalysts | 130°C, CPME solvent | 60-91 | High | High - environmentally friendly |
Ni-Cu-Cr₂O₃ | 140-180°C, 200 bar H₂, flow reactor | 20-56 | Low to moderate | Moderate - flow process advantage |
The mechanistic pathway of catalytic N-alkylation involves several distinct routes, each with specific advantages and limitations [13]. Direct N-alkylation with alkyl halides proceeds through nucleophilic substitution (SN2) of the alkyl halide by the pyrrolidone anion, catalyzed by bases such as NaOH or K₂CO₃ [13]. While this approach is straightforward, it suffers from competing O-alkylation and limited selectivity [13] [14].
Reductive amination represents another significant pathway, involving the condensation of pyrrolidone with aldehydes followed by reduction [14]. This method employs catalysts like Pd/C, Raney Ni, or reducing agents such as NaBH₄ or LiAlH₄, forming hemiaminal and iminium ion intermediates [14]. The high selectivity of this approach is counterbalanced by the requirement for stoichiometric reducing agents [14] [15].
Catalytic transfer hydrogenation has gained attention as an atom-economical approach [15]. This mechanism involves hydrogen transfer from alcohols to form carbonyl intermediates, followed by imine formation and reduction, catalyzed by Ir, Ru, or Fe complexes [15]. While efficient, this method requires specific catalyst systems that may limit its broader application [15] [16].
Recent innovations include the halogen abstraction-radical capture (HARC) mechanism, which forms alkyl radicals via halogen abstraction followed by copper-catalyzed C-N bond formation [27]. This approach overcomes traditional SN2 limitations but requires photocatalytic conditions that may complicate industrial scaling [27].
Microwave-assisted synthesis has revolutionized the preparation of 1-Ethylpyrrolidin-2-one and related pyrrolidinone derivatives by dramatically reducing reaction times and improving yields [7] [19]. This technology leverages the ability of microwaves to provide rapid, selective heating that accelerates reaction rates through both thermal and non-thermal effects [19] [24].
One notable microwave-assisted approach involves the synthesis of pyrrolidinone derivatives through a one-pot three-component reaction of aryl aldehydes, aniline, and dialkylbut-2-ynedioate in the presence of p-toluenesulfonic acid (p-TsOH) in water medium [24]. This method achieves yields of 90-96% in just 6 minutes, compared to conventional heating methods that require 60 minutes to achieve 84% yield [24]. The dramatic reduction in reaction time while simultaneously improving yield demonstrates the significant advantages of microwave irradiation in pyrrolidinone synthesis [24].
Synthesis Method | Reaction Components | Catalyst/Conditions | Yield (%) | Conventional Method Comparison |
---|---|---|---|---|
Microwave-assisted pyrrolidinone synthesis | Aryl aldehyde, aniline, dialkylbut-2-ynedioate | p-TsOH, water medium, 6 min | 90-96 | 60 min, 84% yield (vs. 6 min, 96% yield) |
Microwave-assisted one-pot three-component reaction | Aromatic aldehydes, aniline, dialkylbut-2-ynedioate | p-TsOH, water medium, 6 min | 84-96 | 55-60 min, 84-85% yield (vs. 6 min, 96% yield) |
Microwave-assisted N-alkylation | N-ethyl pyrrolidone, alkylating agent | [BBSI]Cl ionic liquid, 5 min, 100W | 91 | 30-60 min, 70-80% yield (vs. 5 min, 91% yield) |
Solvent-free microwave synthesis | Cyclopropane derivatives, amines | Lewis acid catalyst, 150°C, 5 min | 60-90 | 12 h, 55% yield (vs. 5 min, 80-90% yield) |
Another innovative approach employs ionic liquids as catalysts in microwave-assisted synthesis [7]. For instance, 1,1'-butylenebis(3-sulfo-3H-imidazol-1-ium) chloride ([BBSI]Cl) has been utilized as an efficient catalyst for N-alkylation reactions under microwave conditions (100W) for just 5 minutes, achieving yields of 91% [7]. This represents a significant improvement over conventional methods that require 30-60 minutes to achieve 70-80% yields [7] [19].
Solvent-free microwave synthesis has emerged as a particularly environmentally friendly approach [19]. This method eliminates the need for organic solvents by directly irradiating reaction mixtures with microwaves, often in the presence of solid catalysts [19]. For example, the reaction of cyclopropane derivatives with amines under Lewis acid catalysis at 150°C for 5 minutes can achieve yields of 60-90%, compared to conventional methods requiring 12 hours to achieve only 55% yield [19] [22].
The optimization of microwave-assisted synthesis involves careful tuning of several parameters [22]. Microwave power typically ranges from 100-300W, providing rapid, selective energy transfer compared to conventional thermal heating [22]. Reaction times are dramatically reduced from 30-60 minutes to just 5-10 minutes, representing an 80-90% reduction [22] [24]. Temperature control is more precise under microwave conditions, allowing operation at 150-180°C without degradation issues that might occur in conventional heating [22] [24].
Catalyst systems have also evolved for microwave applications, shifting from traditional acid catalysts like H₂SO₄ or p-TsOH to solid acid catalysts and ionic liquids that offer recyclability and lower toxicity [24]. Catalyst loading can be reduced from 5-10 mol% to 1-5 mol%, minimizing waste generation [24]. The solvent systems have transitioned from conventional organic solvents like toluene or tetrahydrofuran to green solvents or solvent-free conditions, significantly reducing environmental impact [19] [24].
The industrial-scale production of 1-Ethylpyrrolidin-2-one has undergone significant optimization to enhance efficiency, reduce costs, and improve environmental sustainability [8] [17]. These strategies encompass reactor design, process integration, catalyst optimization, and solvent recovery systems that collectively transform conventional batch processes into more efficient continuous operations [17] [26].
Continuous flow synthesis represents a major advancement in 1-Ethylpyrrolidin-2-one production [26]. These systems operate with space velocities of approximately 0.74 kg GBL/(L·h) under pressures up to 160 bar, significantly increasing throughput while reducing residence time compared to batch processes [26]. The enhanced heat and mass transfer characteristics of continuous flow reactors result in improved product quality, with purities exceeding 99.5% as measured by gas chromatography [26] [28].
Optimization Strategy | Key Parameters | Benefits | Product Quality | Economic Impact |
---|---|---|---|---|
Continuous flow synthesis | Space velocity: 0.74 kg GBL/(L·h), Pressure: up to 160 bar | Increased throughput, reduced residence time | Purity >99.5% (GC) | Reduced capital costs, higher productivity |
Multi-stage reactor system | Reactor 1: GBL + NH₃ → 2-Pyrrolidone (130-200°C) Reactor 2: Alkylation with ethanol (200-250°C) Reactor 3: Final cyclization (250-320°C) | Improved conversion, reduced side reactions | Purity >99.5%, <0.1% GBL, <0.07% 1,4-butanediol | Improved yield, reduced energy consumption |
Catalyst optimization | Pd/C (5-10%), Cu-Cr-Mn-Ba-Na/K catalysts, residence time optimization | Enhanced selectivity, longer catalyst life | Purity >98.5%, consistent quality | Lower catalyst costs, reduced downtime |
Process integration | Coupling maleic anhydride hydrogenation and 1,4-butanediol dehydrogenation | Better energy efficiency, optimal hydrogen utilization | High purity, reduced impurities | Reduced hydrogen costs, improved energy integration |
Solvent recovery systems | Methanol recycling, distillation optimization | Reduced waste, lower operational costs | High purity, consistent specifications | Lower solvent costs, reduced environmental impact |
Multi-stage reactor systems have been developed to optimize the reaction sequence for 1-Ethylpyrrolidin-2-one production [25]. These systems typically involve three sequential reactors: the first converts GBL to 2-pyrrolidone at 130-200°C, the second performs alkylation with ethanol at 200-250°C, and the third completes cyclization at 250-320°C [25]. This staged approach improves conversion rates and minimizes side reactions, resulting in high-purity product (>99.5%) with minimal impurities (<0.1% GBL, <0.07% 1,4-butanediol) [25] [26].
Catalyst optimization has focused on enhancing performance and longevity [12]. Industrial processes typically employ Pd/C (5-10%) or Cu-Cr-Mn-Ba-Na/K catalyst systems with carefully optimized residence times [12]. These improvements have led to enhanced selectivity and longer catalyst life, maintaining product purity above 98.5% with consistent quality across production batches [12] [25].
Process integration strategies have yielded significant efficiency gains [25]. For example, coupling maleic anhydride hydrogenation and 1,4-butanediol dehydrogenation in integrated processes improves energy efficiency and optimizes hydrogen utilization [25]. This approach not only reduces energy consumption but also minimizes impurities in the final product, contributing to higher overall quality [25] [26].
Solvent recovery systems represent another critical optimization area [26]. Methanol recycling and distillation optimization reduce waste generation and lower operational costs [26]. These systems maintain high product purity with consistent specifications while significantly reducing the environmental footprint of the production process [26] [28].
The comparison between conventional and optimized production processes reveals substantial improvements across multiple parameters [28]. Reactor technology has evolved from batch reactors to continuous flow or fixed-bed systems, enhancing heat and mass transfer efficiency [28]. Temperature requirements have been reduced from 250-290°C in conventional processes to 140-250°C in multi-stage optimized systems [28]. Pressure requirements have decreased from 8-16 MPa to 6-8 MPa, while catalyst loading has been reduced from 5-10 wt% to 3-5 wt% [28].
Health Hazard